C27H21F2N3O5
Description
Properties
Molecular Formula |
C27H21F2N3O5 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-5-[(4-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21F2N3O5/c28-15-4-1-13(2-5-15)12-32-24(35)22-19(9-14-3-8-20(33)21(34)10-14)31-27(23(22)25(32)36)17-11-16(29)6-7-18(17)30-26(27)37/h1-8,10-11,19,22-23,31,33-34H,9,12H2,(H,30,37)/t19?,22-,23+,27?/m1/s1 |
InChI Key |
QSOUOPFFXZGRBD-OHXFUWEMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC(=C(C=C6)O)O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC(=C(C=C6)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-: undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .
Scientific Research Applications
1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- include other quinoline derivatives and cyclopropane-containing molecules . Examples include:
- Quinoline-4-carboxamide derivatives
- Cyclopropane-1,1-dicarboxylic acid derivatives
- Fluoroquinolines
Uniqueness
The uniqueness of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Biological Activity
C27H21F2N3O5 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a distinct molecular structure that includes two fluorine atoms, which can enhance its lipophilicity and influence its interaction with biological membranes. The presence of nitrogen and oxygen atoms suggests potential for various interactions within biological systems, including hydrogen bonding and coordination with metal ions.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds with similar structural motifs demonstrated promising activity against the H5N1 virus, with reported inhibition rates exceeding 90% while maintaining low cytotoxicity levels. Specifically, derivatives such as 3-Cl-2-F showed an inhibition value of 91.2% against viral growth with a cytotoxicity value of only 79.3% .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus Target | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|
| 3-Cl-2-F | H5N1 | 91.2 | 79.3 |
| 3,4-Cl | H5N1 | 9.7 | 2.4 |
This relationship between lipophilicity and antiviral activity suggests that modifications to the compound's structure can enhance its efficacy against viral targets.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. Research indicates that certain derivatives exhibit nanomolar IC50 values against several cancer types, including breast (MCF-7) and cervical (KB-V1) cancers. Notably, one derivative achieved IC50 values of 20 nM against KB-V1 cells, outperforming standard reference compounds .
Table 2: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (nM) | Compound |
|---|---|---|
| MCF-7 | 20.1 | R = CH3 |
| KB-V1 | 14 | R = CH3 |
| KB-V1 | 20 | R = NO2 |
The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
The biological activity of this compound is largely attributed to its ability to modulate cellular pathways:
- Antiviral Mechanism : The compound's antiviral efficacy is believed to stem from its ability to disrupt viral replication processes by altering membrane dynamics and inhibiting viral entry into host cells.
- Anticancer Mechanism : The induction of ROS generation leads to oxidative stress in cancer cells, contributing to their apoptosis. Additionally, the compound may affect histone deacetylase (HDAC) activity, further influencing gene expression related to cell cycle regulation .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Antiviral Efficacy : A study demonstrated that modifications in substituents significantly impacted the antiviral activity against various strains of influenza viruses, suggesting a pathway for drug development targeting viral infections .
- Cancer Cell Line Analysis : In vitro studies on multiple cancer cell lines revealed that specific derivatives not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
